molecular formula C19H18F3N3O4 B11484709 methyl 2-[(benzylcarbamoyl)amino]-3,3,3-trifluoro-N-(phenylcarbonyl)alaninate

methyl 2-[(benzylcarbamoyl)amino]-3,3,3-trifluoro-N-(phenylcarbonyl)alaninate

Cat. No.: B11484709
M. Wt: 409.4 g/mol
InChI Key: YOAINLMCLUSKRH-UHFFFAOYSA-N
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Description

Methyl 2-[(benzylcarbamoyl)amino]-3,3,3-trifluoro-2-(phenylformamido)propanoate is a complex organic compound characterized by its unique structure, which includes trifluoromethyl and benzylcarbamoyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-[(benzylcarbamoyl)amino]-3,3,3-trifluoro-2-(phenylformamido)propanoate typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of benzyl isocyanate with a suitable amine to form the benzylcarbamoyl intermediate. This intermediate is then reacted with a trifluoromethylated precursor under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as methanol or dichloromethane and catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[(benzylcarbamoyl)amino]-3,3,3-trifluoro-2-(phenylformamido)propanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Methyl 2-[(benzylcarbamoyl)amino]-3,3,3-trifluoro-2-(phenylformamido)propanoate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials

Mechanism of Action

The mechanism of action of methyl 2-[(benzylcarbamoyl)amino]-3,3,3-trifluoro-2-(phenylformamido)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-[(benzylcarbamoyl)amino]-3,3,3-trifluoro-2-(phenylformamido)propanoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C19H18F3N3O4

Molecular Weight

409.4 g/mol

IUPAC Name

methyl 2-benzamido-2-(benzylcarbamoylamino)-3,3,3-trifluoropropanoate

InChI

InChI=1S/C19H18F3N3O4/c1-29-16(27)18(19(20,21)22,24-15(26)14-10-6-3-7-11-14)25-17(28)23-12-13-8-4-2-5-9-13/h2-11H,12H2,1H3,(H,24,26)(H2,23,25,28)

InChI Key

YOAINLMCLUSKRH-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(C(F)(F)F)(NC(=O)C1=CC=CC=C1)NC(=O)NCC2=CC=CC=C2

Origin of Product

United States

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